Pyrifenox-captan mixt.
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Description
Pyrifenox-captan mixture is a combination of two potent fungicides, pyrifenox and captan. Pyrifenox is known for its ability to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes . Captan, on the other hand, is a non-specific thiol reactant that disrupts the metabolism of fungi . Together, these compounds provide a broad-spectrum antifungal effect, making them valuable in agricultural and industrial applications.
Synthetic Routes and Reaction Conditions:
Pyrifenox: Pyrifenox is synthesized through the O-methylation of 2’,4’-dichloro-2-(3-pyridyl)acetophenone oxime. The reaction typically involves the use of methanol and a base such as sodium methoxide.
Industrial Production Methods:
Pyrifenox: Industrial production of pyrifenox involves large-scale O-methylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Common Reagents and Conditions:
Major Products Formed:
Pyrifenox: Reduction leads to the formation of a reduced azomethine derivative.
Captan: Substitution reactions yield various derivatives depending on the nucleophile used.
Chemistry:
- Pyrifenox is used as a model compound in electrochemical studies to understand reduction mechanisms .
- Captan is studied for its reactivity and potential to form various derivatives .
Biology and Medicine:
- Pyrifenox has been investigated for its effects on fungal pathogens such as Cryptococcus neoformans and Cryptococcus gattii .
- Captan is used in studies related to its antifungal properties and its impact on fungal metabolism .
Industry:
- Pyrifenox is used in agricultural formulations to protect crops from fungal infections .
- Captan is widely used in agriculture to control a variety of fungal diseases in crops .
Pyrifenox:
- Inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes .
- Targets the enzyme sterol 14α-demethylase, disrupting fungal cell membrane integrity .
Captan:
Comparison with Similar Compounds
Properties
CAS No. |
101848-68-4 |
---|---|
Molecular Formula |
C23H20Cl5N3O3S |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine;2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H12Cl2N2O.C9H8Cl3NO2S/c1-19-18-14(7-10-3-2-6-17-9-10)12-5-4-11(15)8-13(12)16;10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h2-6,8-9H,7H2,1H3;1-2,5-6H,3-4H2/b18-14-; |
InChI Key |
YYCQCIVDPGDLEQ-NYAKATHWSA-N |
Isomeric SMILES |
CO/N=C(/CC1=CN=CC=C1)\C2=C(C=C(C=C2)Cl)Cl.C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
Canonical SMILES |
CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl.C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
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